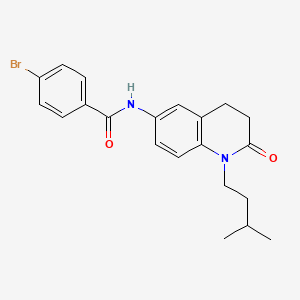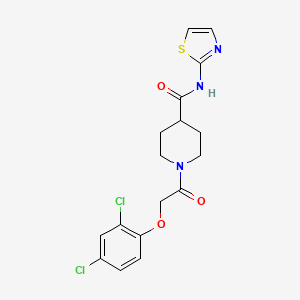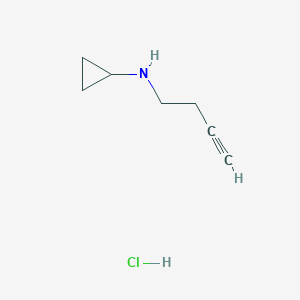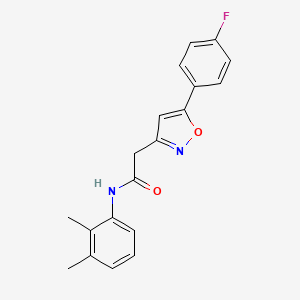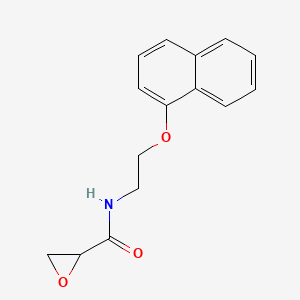
N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide, also known as NOEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of oxiranes, which are cyclic ethers containing an oxygen atom and an epoxide group. NOEC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications. In
Mechanism of Action
The mechanism of action of N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide is not fully understood, but it is believed to involve the formation of covalent bonds between the epoxide group of N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide and the functional groups of biomolecules. This leads to the formation of stable complexes that can modulate various biological processes, such as gene expression and protein function.
Biochemical and Physiological Effects
N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent. Additionally, N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide has been found to modulate the activity of various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various biological processes, such as neurotransmission and melanin synthesis. Furthermore, N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide is its ability to crosslink biomolecules, which can lead to the formation of stable complexes that can be used for various applications. Additionally, N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the main limitations of N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide is its potential toxicity, which can limit its use in certain applications. Furthermore, the synthesis of N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide is a multi-step process that requires careful control of reaction conditions, which can be challenging.
Future Directions
There are several future directions for research on N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to elucidate the mechanism of action of N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide and to determine its efficacy in vivo. Additionally, further studies are needed to explore the potential of N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide as a crosslinking agent for biomolecules, particularly in the field of gene therapy. Furthermore, the toxicity of N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide needs to be thoroughly evaluated to determine its safety for various applications. Overall, N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide is a promising compound for scientific research with a range of potential applications.
Synthesis Methods
The synthesis of N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide involves the reaction of 2-naphthol with epichlorohydrin in the presence of a base catalyst. This reaction leads to the formation of 2-(2-naphthoxy)propylene oxide, which is then reacted with a carboxamide derivative to yield N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide. The synthesis of N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Scientific Research Applications
N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a crosslinking agent for biomolecules. N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide has been found to crosslink proteins and nucleic acids, leading to the formation of stable complexes that can be used for various applications, such as drug delivery and gene therapy. Additionally, N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide has been found to exhibit anti-tumor properties, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
N-(2-naphthalen-1-yloxyethyl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(14-10-19-14)16-8-9-18-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14H,8-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHKSXWUTYDYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Naphthalen-1-yloxyethyl)oxirane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

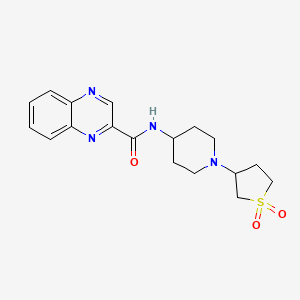
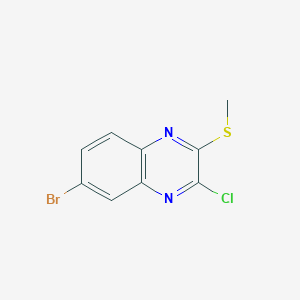
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2763612.png)
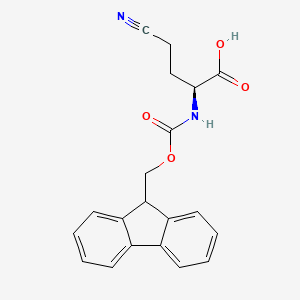
![N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea](/img/structure/B2763615.png)
![Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2763616.png)
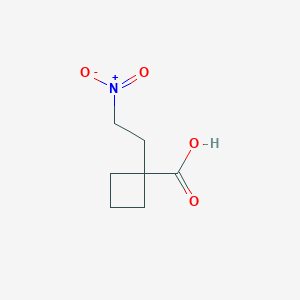

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2763621.png)
![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/no-structure.png)
